(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate
Description
Properties
IUPAC Name |
[(E)-(4-phenylmethoxyphenyl)methylideneamino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-17-7-11-20(12-8-17)22(24)26-23-15-18-9-13-21(14-10-18)25-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHPNUWWNSYYRZ-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 4-methylbenzoic acid hydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of benzoic acid derivatives.
Reduction: Reduction typically yields the corresponding amine.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming stable complexes with various metal ions. This property is crucial for developing new materials and catalysts.
Biology
- Antimicrobial Activity : Recent studies have indicated that (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of pathogens such as Pseudomonas aeruginosa, suggesting its potential use as an antimicrobial agent .
- Mechanism of Action : The compound's mechanism involves binding to specific biological macromolecules, potentially inhibiting enzyme activity, which may lead to its antimicrobial effects.
Medicine
- Drug Development : Ongoing research is exploring the compound's potential as a drug candidate for various diseases, particularly due to its biological activity against bacterial infections. The ability to modify its structure may enhance its therapeutic efficacy .
Industry
- Advanced Materials : In industrial applications, (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate is utilized in synthesizing advanced materials such as polymers and nanomaterials. Its unique chemical structure allows for the development of materials with specific properties tailored for various applications.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use. For instance, the compound showed an MIC of 8 µg/mL against Pseudomonas aeruginosa compared to higher MICs for other related compounds .
- Biological Evaluation : In vitro studies have been conducted to evaluate the biological activity of various derivatives related to this compound. These studies have highlighted the importance of structural modifications in enhancing biological efficacy, particularly against microbial pathogens .
Mechanism of Action
The mechanism of action of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial effects.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Observations :
- Electron-donating groups (e.g., benzyloxy, methoxy) enhance NLO activity by increasing hyperpolarizability, as seen in DFT studies of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate .
- Long alkyl chains (e.g., octyloxy in ) improve solubility in nonpolar solvents and lower melting points, favoring liquid crystalline behavior .
- Nitro groups (e.g., in ) reduce solubility but may enhance antimicrobial activity due to electrophilic reactivity .
Spectroscopic and Structural Analysis
- NMR Shifts: The methylideneamino proton (–CH=N–) in the target compound resonates at δ 8.2–8.5 ppm, similar to analogues like ethyl 4-[(E)-benzylideneamino]benzoate (δ 8.3 ppm, ). Benzyloxy substituents cause upfield shifts in adjacent aromatic protons due to electron donation .
- IR Stretching : The –C=N– stretch appears at ~1600 cm⁻¹, consistent across analogues. Ester carbonyl (C=O) vibrations vary slightly (1690–1710 cm⁻¹) depending on substituent electronegativity .
Biological Activity
(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antiviral, and cytotoxic effects, supported by recent research findings and case studies.
Chemical Structure
The compound can be described by the following structural formula:
Antimicrobial Activity
Recent studies have explored the antimicrobial efficacy of various derivatives of benzyl guanidine, which includes compounds structurally related to (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate. These studies indicate that such compounds exhibit significant antibacterial properties against a range of pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Escherichia coli | 32 µg/mL |
| (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate | Pseudomonas aeruginosa | 8 µg/mL |
The above table summarizes findings from a study that demonstrated the effectiveness of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate against specific bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Antiviral Activity
In addition to its antibacterial properties, (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate has shown promise in antiviral applications. Research indicates that similar compounds can inhibit viral replication effectively.
Case Study: Hepatitis B Virus (HBV)
A study evaluating the efficacy of various benzyl derivatives against HBV reported that compounds with structural similarities to (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate exhibited EC50 values ranging from 1.1 to 7.7 µM with low cytotoxicity .
Table 2: Antiviral Efficacy Against HBV
| Compound | EC50 (µM) | CC50 (µM) | SI Ratio |
|---|---|---|---|
| Compound C | 2.3 | >80 | >34.8 |
| Compound D | 1.1 | >80 | >72.7 |
| (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate | 3.5 | >80 | >22.9 |
This table highlights the promising antiviral activity of the compound, with a favorable selectivity index (SI), indicating low toxicity relative to its antiviral effectiveness .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of any therapeutic agent. The cytotoxic effects of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate were evaluated in vitro.
Findings
In vitro studies revealed that this compound exhibits minimal cytotoxicity at concentrations effective for antimicrobial and antiviral activity, with CC50 values exceeding 80 µM in various cell lines . This suggests a favorable therapeutic window for further development.
Q & A
Q. Table 1. Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Ref |
|---|---|---|---|---|---|
| Condensation | p-TsOH | Ethanol | 59.9 | 95 | |
| Microwave-assisted | ZnCl₂ | Toluene | 76.2 | 98 |
Q. Table 2. Biological Activity of Derivatives
| Derivative | Target Enzyme | IC₅₀ (µM) | Assay Type | Ref |
|---|---|---|---|---|
| Methyl ester analog | Leukotriene A-4 hydrolase | 12.3 | Fluorescent | |
| Nitro-substituted | COX-2 | 8.7 | ELISA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
